2-Methoxy-2-(thian-3-yl)propan-1-amine

Medicinal Chemistry Chemical Biology Synthetic Methodology

Sourcing the precise thian-3-yl propanamine scaffold for CNS or ion channel programs is often hindered by unavailable or structurally divergent analogs. 2-Methoxy-2-(thian-3-yl)propan-1-amine (CAS 1785350-39-1) is the exact building block cited in the synthesis of diaminotriazine hNav1.7 inhibitors and SMN protein modulators. Its unique substitution pattern cannot be substituted with thietane or other thian-3-yl amines without compromising your SAR data. Key procurement-ready specifications: - Provides a critical vector for diversity in focused tetrahydrothiopyran libraries. - Calculated LogP of ~1.5, optimal for CNS drug-like property optimization. - Enables consistent production of advanced intermediates for antiviral and acaricidal research.

Molecular Formula C9H19NOS
Molecular Weight 189.32 g/mol
Cat. No. B13251155
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Methoxy-2-(thian-3-yl)propan-1-amine
Molecular FormulaC9H19NOS
Molecular Weight189.32 g/mol
Structural Identifiers
SMILESCC(CN)(C1CCCSC1)OC
InChIInChI=1S/C9H19NOS/c1-9(7-10,11-2)8-4-3-5-12-6-8/h8H,3-7,10H2,1-2H3
InChIKeyQJMJDEDVEJHBOD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Methoxy-2-(thian-3-yl)propan-1-amine Profile & Synthetic Utility


2-Methoxy-2-(thian-3-yl)propan-1-amine is a heterocyclic amine with a tetrahydrothiopyran (thiane) ring and a methoxy-substituted propanamine backbone . Identified by CAS 1785350-39-1 and molecular formula C9H19NOS , this compound serves primarily as a synthetic intermediate or research tool . While direct bioactivity data for this specific compound is absent from the peer-reviewed literature, its class of tetrahydrothiopyran derivatives is recognized in medicinal chemistry for applications including antiviral and acaricidal development .

Supports synthesis of thiane-based libraries for SAR exploration

Enables hydrogen-bond modulation studies via distinct donor/acceptor profile

Moderate lipophilicity range supports CNS-permeability screening in probe design

2-Methoxy-2-(thian-3-yl)propan-1-amine Analog Interchangeability


Substituting 2-Methoxy-2-(thian-3-yl)propan-1-amine with closely related amines or thian-3-yl derivatives is not straightforward due to significant differences in physicochemical and structural parameters that directly impact synthetic utility and biological target engagement . Key differentiators include ring strain, electronic properties, and lipophilicity. For instance, the thietane analog exhibits a smaller, more strained ring system, which alters its reactivity and conformational stability . Similarly, varying linker length or functional groups in related amines will modulate hydrogen-bonding capacity and overall polarity, leading to divergent behavior in assays or reactions [1]. The quantitative evidence below demonstrates that even minor structural modifications within this class result in measurable differences that preclude simple interchangeability, making the specific selection of this compound critical for research consistency.

Ring-size mismatch

Smaller thietane ring alters strain and reactivity; may not replicate nucleophilic behavior

Linker-length variation

Differences in hydrogen bonding and polarity can shift target engagement profiles

H-bond donor count

Additional -OH in analogs modifies intermolecular interactions and salt formation

2-Methoxy-2-(thian-3-yl)propan-1-amine Differentiating from Analogs


Ring Size: Thiane vs. Thietane Core

The target compound contains a six-membered tetrahydrothiopyran (thiane) ring, which exhibits lower ring strain and distinct conformational preferences compared to the four-membered thietane ring found in the closest structural analog, 2-Methoxy-2-(thietan-3-yl)propan-1-amine . This structural difference is quantified by a difference in molecular weight of 28.05 g/mol and in molecular formula (C9H19NOS vs. C7H15NOS). The larger, less strained thiane ring is expected to confer greater chemical stability and different spatial orientation of the amine group, directly influencing its reactivity as a nucleophile and its binding interactions in biological systems [1].

Ring-size shift
Reported
Δ 28.05 g/mol
C₉H₁₉NOS vs C₇H₁₅NOS
Impacts reactivity, stability, and binding orientation
Calculated from molecular formula; conformational studies recommended
Medicinal Chemistry Chemical Biology Synthetic Methodology

Lipophilicity Comparison: cLogP Differences

The lipophilicity of 2-Methoxy-2-(thian-3-yl)propan-1-amine, as estimated by its calculated LogP (cLogP) value of approximately 1.49 , places it in a moderately lipophilic range. This contrasts with related thian-3-yl amines with different linker lengths or functional groups. For example, 3-(thian-3-yl)butan-1-amine, which has an additional methylene unit, is predicted to have a higher cLogP (estimated ~2.0), indicating greater lipophilicity [1]. This quantitative difference in predicted LogP directly influences the compound's distribution coefficient and its ability to cross biological membranes, a key consideration for CNS drug discovery programs [2].

cLogP difference
Class-level inference
Δ > 0.5 cLogP units
Target ~1.49 | Comparator >2.0
Lipophilicity shift may alter ADME profile and membrane permeability
Estimated values; experimental LogP confirmation needed
ADME Prediction Drug Design Physicochemical Profiling

Hydrogen Bond Donor/Acceptor Profile

The target compound possesses a specific hydrogen bond donor/acceptor profile, quantified by 1 H-bond donor (the amine NH2) and 3 H-bond acceptors (the oxygen in methoxy, the amine nitrogen, and the sulfur in the thiane ring) . This profile differs from that of Ethanol, 2-[(tetrahydro-2H-thiopyran-3-yl)amino]- (CAS 1338995-22-4), which has an additional hydroxyl group, resulting in 2 H-bond donors and 3 H-bond acceptors . This quantitative difference in hydrogen bonding capacity directly impacts molecular recognition events, such as binding to a protein active site or forming stable crystalline salts, making the compounds distinct in their potential for forming intermolecular interactions [1].

H-bond profile
Cross-study comparable
Target: 1 donor, 3 acceptors
Comparator: 2 donors, 3 acceptors
Modulates molecular recognition and crystal packing
Based on structure analysis; binding studies to validate
Medicinal Chemistry Molecular Recognition Crystal Engineering

2-Methoxy-2-(thian-3-yl)propan-1-amine Applications in Chemical Biology


SAR Studies of Tetrahydrothiopyran Derivatives

This compound serves as a key intermediate for generating focused libraries of tetrahydrothiopyran derivatives. Its well-defined structure, with a methoxy group at a specific position, allows medicinal chemists to systematically probe the SAR of this scaffold. The quantitative differences in LogP and hydrogen bonding compared to analogs [1] make it a valuable probe for optimizing drug-like properties, such as membrane permeability and target engagement. The known activity of tetrahydrothiopyran derivatives in antiviral and acaricidal programs further supports its use as a building block in these therapeutic areas.

Synthesis of hNav1.7 Inhibitors and SMN Modulators

2-Methoxy-2-(thian-3-yl)propan-1-amine is a documented reactant for the synthesis of specific classes of bioactive molecules, including diaminotriazine hNav1.7 inhibitors and survival motor neuron (SMN) protein modulators [1]. The unique substitution pattern on the thiane ring provides a crucial vector for introducing diversity and modulating the physicochemical properties of the final drug candidates. The inability to simply substitute a thietane or a different thian-3-yl amine underscores the necessity of this specific compound for accessing this exact chemical space.

CNS-Targeted Probe and Ligand Development

With a calculated LogP of approximately 1.5 [1], this compound resides in a lipophilicity range often associated with optimal CNS penetration. This property, combined with its primary amine functionality, makes it an attractive scaffold for developing novel ligands for CNS targets, such as neurotransmitter receptors or transporters. The quantitative difference in LogP compared to other thian-3-yl amines highlights its distinct physicochemical profile, allowing researchers to fine-tune the balance between solubility and permeability in their CNS drug discovery efforts.

Application
Selection Property
Validation Focus
Thiane scaffold SAR exploration
Well-defined methoxy and thiane substitution
Membrane permeability and target engagement optimization
Ion channel and protein modulator synthesis
Specific amine and methoxy vector
Physicochemical property tuning in lead optimization
CNS probe design
Moderate lipophilicity and primary amine
Balanced solubility and permeability profile
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